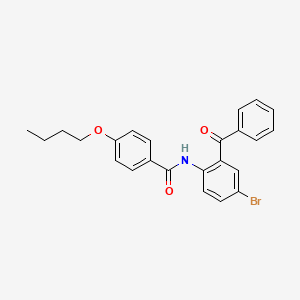
N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and analyzed, providing insights into the structural and chemical properties that could be extrapolated to N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the acylation of aniline compounds with acyl chlorides or acid anhydrides. Although the exact synthesis of N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as NMR, MS, and IR spectroscopy, as well as X-ray diffraction methods . These methods are crucial for confirming the structure of the synthesized compounds and for investigating their properties.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of crystalline compounds. The related compound N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide crystallizes in two polymorphs, both in the monoclinic system, with specific space groups and unit cell parameters . This information is vital for understanding the molecular packing and intermolecular interactions within the crystal lattice, which can influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, often influenced by their functional groups. The presence of an amide group can lead to hydrogen bonding interactions, as seen in the crystal structures of related compounds . Additionally, the nitro group in N-(4-Bromophenyl)-4-nitrobenzamide is a key functional group that can undergo reduction reactions, which may be relevant for the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be predicted using spectroscopic analysis and computational methods such as density functional theory (DFT). For instance, the vibrational frequencies, HOMO-LUMO gap, and molecular electrostatic potential surfaces of N-(4-Bromophenyl)-4-nitrobenzamide have been calculated, providing insights into the compound's reactive nature and potential applications in electro-optical devices . These computational studies complement experimental data and help in understanding the structure-property relationships of benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
- A study by Spasov et al. (2017) on related compounds, including esters of N-benzoyl-3-phenoxyphenylcarboxamide acid, revealed these derivatives to have various pharmacological activities like antiplatelet and antioxidant properties. These compounds did not show antagonistic effects toward angiotensin II type 1 receptor and had little ability to break cross-links of glycated proteins, indicating their potential for new drug development (Spasov et al., 2017).
Liquid Crystalline Compounds
- Mori et al. (1997) analyzed 5-butoxy-2-(4-methoxybenzoylamino)tropone, a compound structurally related to N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide. This study revealed interesting properties like the formation of a head-to-tail dimer and intermolecular π-π stacking interactions, which are significant for understanding liquid crystalline behaviors (Mori et al., 1997).
Antidiabetic Effects
- A study by Jung et al. (2017) explored the antidiabetic potential of a related compound, SN158, through PPARα/γ dual activation. This study demonstrates the compound's effectiveness in increasing adipogenic differentiation and fatty acid oxidation, offering insights into potential therapeutic applications for type 2 diabetes (Jung et al., 2017).
Antimicrobial Activity
- Research by Desai et al. (2013) focused on synthesizing new fluorobenzamides, structurally similar to N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide, and evaluating their antimicrobial activity. This study highlights the importance of structural modifications in enhancing antimicrobial effectiveness (Desai et al., 2013).
Crystal Structure and Reactivity
- Samimi (2016) investigated the crystal structure and reactivity of N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4 nitrobenzamide, providing insights into the stereochemistry and potential mechanisms involved in the formation of such compounds (Samimi, 2016).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO3/c1-2-3-15-29-20-12-9-18(10-13-20)24(28)26-22-14-11-19(25)16-21(22)23(27)17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDARWBNEJTWUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)


![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)
![6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3007752.png)
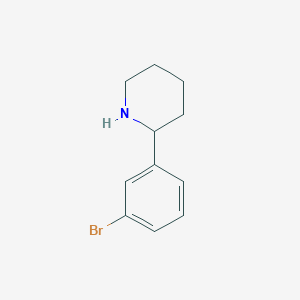
![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B3007755.png)
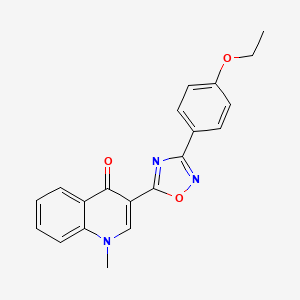
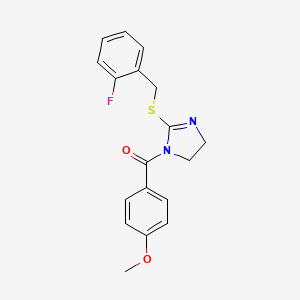

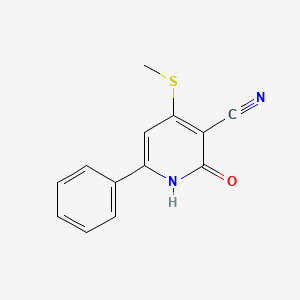
![(8-(4-(4-Methoxyphenyl)piperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B3007761.png)